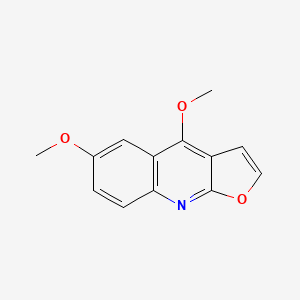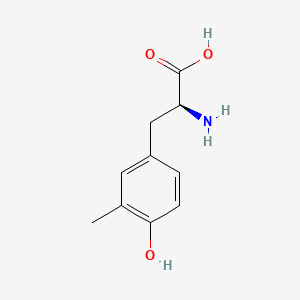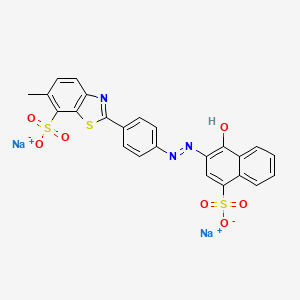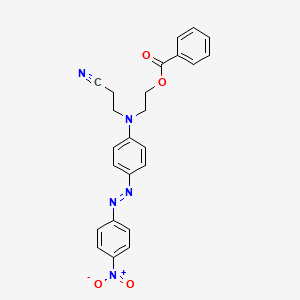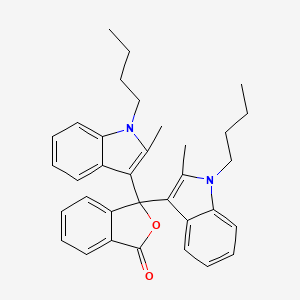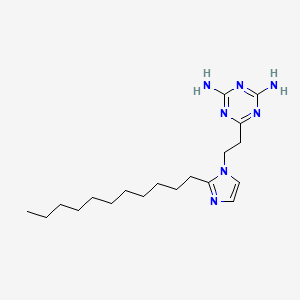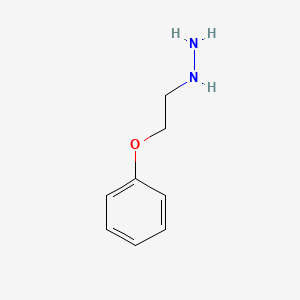
(2-Phenoxyethyl)hydrazine
Übersicht
Beschreibung
(2-Phenoxyethyl)hydrazine is an organic compound with the molecular formula C8H12N2O It is a hydrazine derivative characterized by the presence of a phenoxyethyl group attached to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Phenoxyethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Phenoxyacetic Acid and Hydrazine Hydrate Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenoxyethyl)hydrazine undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding azides or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield amines or other reduced forms of the compound.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Often performed in polar solvents at moderate temperatures.
Products: Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Phenoxyethyl)hydrazine has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of novel hydrazine-based compounds with potential applications in materials science.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
- Utilized in the synthesis of biologically active molecules for drug discovery.
-
Medicine
- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
- Studied as a precursor for the development of pharmaceuticals targeting specific biological pathways.
-
Industry
- Used in the production of specialty chemicals and polymers.
- Applied in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism by which (2-Phenoxyethyl)hydrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity, disruption of metabolic pathways, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
(2-Phenoxyethyl)hydrazine can be compared with other hydrazine derivatives, such as:
-
Phenylhydrazine
- Similar in structure but lacks the phenoxyethyl group.
- Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
-
Benzylhydrazine
- Contains a benzyl group instead of a phenoxyethyl group.
- Employed in the synthesis of heterocyclic compounds and as an intermediate in chemical reactions.
-
Hydrazine
- The simplest hydrazine derivative, used as a rocket propellant and in various industrial applications.
- Highly reactive and toxic, requiring careful handling.
Eigenschaften
IUPAC Name |
2-phenoxyethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-10-6-7-11-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQBFZMPFQQOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903109 | |
| Record name | NoName_3703 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)
